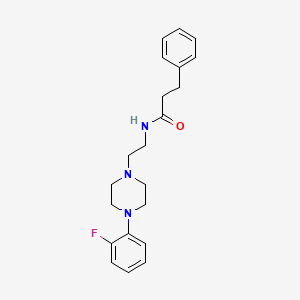

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high yields and purity .

Análisis De Reacciones Químicas

Reaction Mechanism

The synthesis mechanism involves three critical stages:

Stage 1: Precursor Activation

-

The saccharin-derived tosylate undergoes solvolysis in acetonitrile, generating a reactive acyl intermediate.

Stage 2: Nucleophilic Attack

-

The secondary amine of 1-(2-fluorophenyl)piperazine attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Potassium carbonate neutralizes the liberated tosylate ion, driving the reaction forward.

Stage 3: Amide Bond Formation

-

Collapse of the tetrahedral intermediate yields the final amide product.

Side Reactions and Byproducts

Under non-optimized conditions, competing reactions include:

-

Hydrolysis of the Tosylate Group : Excess water leads to undesired carboxylic acid formation.

-

Piperazine Dimerization : Elevated temperatures or prolonged reaction times promote self-condensation of the piperazine moiety.

Functional Group Reactivity

The compound’s reactivity is governed by two key groups:

-

Piperazine Ring :

-

Amide Group :

-

Resistant to hydrolysis under physiological pH but cleavable via strong acids (e.g., HCl) or bases (e.g., NaOH).

-

Stability Under Storage

Aplicaciones Científicas De Investigación

Pharmacological Properties

-

Antidepressant Activity :

- Compounds with piperazine moieties, such as N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide, have been investigated for their antidepressant effects. Research indicates that piperazine derivatives can modulate serotonin and dopamine receptors, which are critical in mood regulation and depression treatment .

-

Antitumor Activity :

- The compound has shown promise in inhibiting the growth of certain cancer cell lines. Studies suggest that modifications to the piperazine structure can enhance the anticancer activity of related compounds by improving their selectivity towards tumor cells while minimizing cytotoxic effects on normal cells .

- Antimicrobial Properties :

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key findings include:

- Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring has been associated with increased potency in receptor binding and improved metabolic stability .

- Piperazine Modifications : Alterations in the piperazine ring can lead to significant changes in biological activity. For instance, varying substituents on the piperazine nitrogen atom can affect the compound's affinity for serotonin receptors, which is essential for its antidepressant properties .

Case Study 1: Antidepressant Evaluation

A study investigated a series of piperazine derivatives, including this compound, for their effects on serotonin receptor modulation. The results indicated that specific structural features correlated with enhanced antidepressant-like behavior in animal models, suggesting a viable path for further development .

Case Study 2: Antitumor Activity

In vitro studies assessed the antitumor efficacy of compounds similar to this compound against several cancer cell lines. The findings revealed that these compounds exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. Further optimization led to derivatives with improved selectivity towards cancer cells while sparing normal cells .

Mecanismo De Acción

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. It is known to act as an inhibitor of human equilibrative nucleoside transporters, which play a vital role in nucleotide synthesis and the regulation of adenosine function . The compound binds to these transporters, preventing the uptake of nucleosides and thereby affecting various cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other piperazine derivatives such as:

- Trimetazidine

- Ranolazine

- Befuraline

- Aripiprazole

- Quetiapine

- Indinavir

- Sitagliptin

- Vestipitant

Uniqueness

What sets N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide apart from these similar compounds is its specific structure, which includes a fluorophenyl group and a phenylpropanamide moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications .

Actividad Biológica

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1-(2-fluorophenyl)piperazine with various acylating agents. A notable method includes using saccharin as a starting material, where the compound is formed through a series of reactions involving acetonitrile and potassium carbonate as catalysts. The resulting structure features a piperazine moiety linked to a phenylpropanamide group, characterized by a twisty conformation that affects its biological interactions .

Structural Analysis

The molecular structure can be described as follows:

- Piperazine Ring : A six-membered ring that contributes to the compound's pharmacological properties.

- 2-Fluorophenyl Group : This substituent may enhance binding affinity to specific biological targets due to its electron-withdrawing properties.

- Phenylpropanamide Moiety : This part of the molecule is crucial for its interaction with various receptors.

Antitumor Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit promising antitumor activities. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth .

Case Study: Cytotoxic Effects

In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cells. For example, a related compound exhibited an IC50 value of 27.05 µM against L929 fibroblast cells, indicating significant cytotoxicity at higher concentrations .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), showcasing their potential as therapeutic agents for inflammatory diseases .

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. For instance, some piperazine-based compounds have demonstrated activity against various bacterial strains, suggesting their utility in treating infections .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O/c22-19-8-4-5-9-20(19)25-16-14-24(15-17-25)13-12-23-21(26)11-10-18-6-2-1-3-7-18/h1-9H,10-17H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSCMEKLUONZFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.